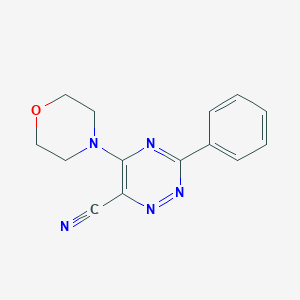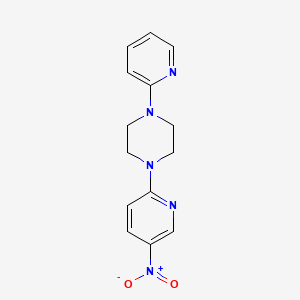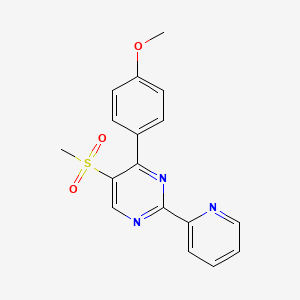![molecular formula C18H17BrCl2N2O2 B3135324 N-[2-(allyloxy)-5-bromobenzyl]-N'-(2,4-dichlorophenyl)-N-methylurea CAS No. 400089-18-1](/img/structure/B3135324.png)
N-[2-(allyloxy)-5-bromobenzyl]-N'-(2,4-dichlorophenyl)-N-methylurea
Vue d'ensemble
Description
N-[2-(allyloxy)-5-bromobenzyl]-N’-(2,4-dichlorophenyl)-N-methylurea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an allyloxy group, a bromobenzyl group, and a dichlorophenyl group attached to a methylurea backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(allyloxy)-5-bromobenzyl]-N’-(2,4-dichlorophenyl)-N-methylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(allyloxy)-5-bromobenzyl chloride with N-methyl-N’-(2,4-dichlorophenyl)urea under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(allyloxy)-5-bromobenzyl]-N’-(2,4-dichlorophenyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in various substituted benzyl derivatives.
Applications De Recherche Scientifique
N-[2-(allyloxy)-5-bromobenzyl]-N’-(2,4-dichlorophenyl)-N-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(allyloxy)-5-bromobenzyl]-N’-(2,4-dichlorophenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(allyloxy)-5-bromobenzylidene]-2,4-dihydroxybenzohydrazide
- N-[2-(allyloxy)-5-bromobenzylidene]-4-(4-chlorobenzyl)oxybenzohydrazide
- N-[2-(allyloxy)-5-bromobenzylidene]-4-(4-methylbenzyl)oxybenzohydrazide
Uniqueness
N-[2-(allyloxy)-5-bromobenzyl]-N’-(2,4-dichlorophenyl)-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both allyloxy and bromobenzyl groups allows for diverse chemical reactivity, while the dichlorophenyl group contributes to its potential biological activities. This combination of features makes it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
1-[(5-bromo-2-prop-2-enoxyphenyl)methyl]-3-(2,4-dichlorophenyl)-1-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrCl2N2O2/c1-3-8-25-17-7-4-13(19)9-12(17)11-23(2)18(24)22-16-6-5-14(20)10-15(16)21/h3-7,9-10H,1,8,11H2,2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXNDGQIIZYRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Br)OCC=C)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-methylphenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3135248.png)
![8-(6-fluoro-2-pyridinyl)-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B3135254.png)
![ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate](/img/structure/B3135266.png)
![2-{[(4-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3135270.png)
![3-[[1-Methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B3135271.png)

![N-(3-chloro-2-methylphenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3135278.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B3135298.png)
![1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3135307.png)

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B3135323.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3135325.png)

![7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine](/img/structure/B3135336.png)
